molecular formula C15H26O2 B1160453 10(14)-Cadinene-4,11-diol CAS No. 658062-23-8

10(14)-Cadinene-4,11-diol

Cat. No.: B1160453
CAS No.: 658062-23-8
M. Wt: 238.371
InChI Key:
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Description

10(14)-Cadinene-4,11-diol is a sesquiterpene alcohol derived from cadinene, a naturally occurring compound found in various essential oils. This compound is known for its unique structural features, which include two hydroxyl groups positioned at the 4th and 11th carbon atoms. It is often studied for its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10(14)-Cadinene-4,11-diol typically involves the hydroxylation of cadinene. One common method is the use of osmium tetroxide (OsO₄) as a catalyst in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO). The reaction is carried out under mild conditions, usually at room temperature, to ensure the selective addition of hydroxyl groups at the desired positions.

Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, such as the use of microbial fermentation. Specific strains of microorganisms can be engineered to produce this compound through the biotransformation of cadinene. This method is advantageous due to its sustainability and potential for large-scale production.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: The compound can be reduced to form dihydro derivatives using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The hydroxyl groups in this compound can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

Common Reagents and Conditions:

    Oxidation: KMnO₄ in an aqueous medium at room temperature.

    Reduction: NaBH₄ in methanol or ethanol at low temperatures.

    Substitution: SOCl₂ in the presence of pyridine at room temperature.

Major Products:

    Oxidation: Formation of cadinone derivatives.

    Reduction: Formation of dihydro-cadinene-4,11-diol.

    Substitution: Formation of halogenated cadinene derivatives.

Scientific Research Applications

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Potential therapeutic agent due to its anti-inflammatory and anticancer activities.

    Industry: Utilized in the formulation of fragrances and flavors due to its pleasant aroma.

Mechanism of Action

The biological activity of 10(14)-Cadinene-4,11-diol is primarily attributed to its ability to interact with cellular membranes and proteins. The hydroxyl groups facilitate hydrogen bonding with target molecules, leading to alterations in their structure and function. This compound can modulate various signaling pathways, including those involved in inflammation and cell proliferation.

Comparison with Similar Compounds

    Cadinene: The parent compound, lacking the hydroxyl groups.

    Cadinol: A related sesquiterpene alcohol with hydroxyl groups at different positions.

    Cadinic Acid: An oxidized derivative of cadinene.

Uniqueness: 10(14)-Cadinene-4,11-diol is unique due to the specific positioning of its hydroxyl groups, which confer distinct chemical and biological properties. Compared to cadinene, it exhibits enhanced solubility in water and increased reactivity in chemical reactions. Its structural features also contribute to its potent biological activities, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(2S,4aS,8S,8aS)-8-(2-hydroxypropan-2-yl)-2-methyl-5-methylidene-1,3,4,4a,6,7,8,8a-octahydronaphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26O2/c1-10-5-6-13(14(2,3)16)12-9-15(4,17)8-7-11(10)12/h11-13,16-17H,1,5-9H2,2-4H3/t11-,12+,13+,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJAINVPLNCHJSY-OSFYFWSMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2C(C1)C(CCC2=C)C(C)(C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CC[C@H]2[C@H](C1)[C@H](CCC2=C)C(C)(C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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